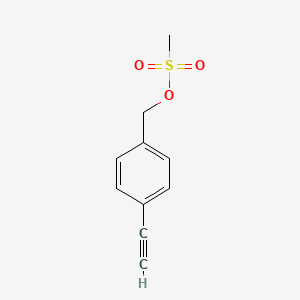
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Descripción general
Descripción
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound characterized by the presence of an amino group, a trifluorophenyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-trifluorobenzaldehyde with an appropriate amino ester under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Boc-®-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: Used as an intermediate in the synthesis of sitagliptin, a medication for treating type 2 diabetes.
®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: Another derivative with similar structural features and applications.
Uniqueness
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl ester group differentiates it from other similar compounds, providing unique properties for various applications .
Propiedades
Fórmula molecular |
C12H12F3NO2 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3 |
Clave InChI |
SFBGUVPIIJRHFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Chloro-2-benzo[b]thienyl)ethylamine](/img/structure/B8512339.png)

![2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B8512351.png)
![tert-Butyl ((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B8512359.png)


![5-(Bromomethyl)-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzoxazole](/img/structure/B8512393.png)






